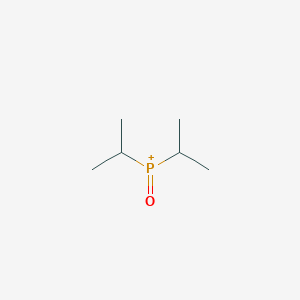

Diisopropylphosphine oxide

Description

Properties

IUPAC Name |

oxo-di(propan-2-yl)phosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OP/c1-5(2)8(7)6(3)4/h5-6H,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTBXOYKOSIVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[P+](=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OP+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422861 | |

| Record name | oxo-di(propan-2-yl)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53753-58-5 | |

| Record name | oxo-di(propan-2-yl)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(propan-2-yl)phosphonoyl]propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of Diisopropylphosphine

The most direct route to diisopropylphosphine oxide involves the oxidation of diisopropylphosphine ($$ (\text{iPr})2\text{PH} $$). This method leverages the reactivity of the phosphorus-hydrogen bond, which is susceptible to oxidation by agents such as hydrogen peroxide ($$ \text{H}2\text{O}2 $$), oxygen ($$ \text{O}2 $$), or ozone ($$ \text{O}_3 $$).

Hydrogen Peroxide-Mediated Oxidation

In a typical procedure, diisopropylphosphine is treated with 30% aqueous $$ \text{H}2\text{O}2 $$ in tetrahydrofuran (THF) at room temperature. The reaction proceeds via nucleophilic attack of the peroxide oxygen on phosphorus, forming the oxide with water as a byproduct:

$$

(\text{iPr})2\text{PH} + \text{H}2\text{O}2 \rightarrow (\text{iPr})2\text{P(O)H} + \text{H}_2\text{O}

$$

Yields exceeding 85% are achievable under anhydrous conditions, with reaction completion within 2–4 hours.

Oxygen Gas as an Oxidizing Agent

Alternative protocols employ molecular oxygen in toluene at elevated temperatures (60–80°C). This method avoids aqueous workup, making it suitable for moisture-sensitive downstream applications. A study utilizing palladium catalysts reported 78% yield after 4 hours, though longer reaction times (8–12 hours) are often required for stoichiometric oxidation.

Table 1: Comparative Oxidation Conditions and Yields

| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| $$ \text{H}2\text{O}2 $$ | THF | 25°C | 2 | 85 | |

| $$ \text{O}_2 $$ | Toluene | 60°C | 4 | 78 | |

| $$ \text{O}_3 $$ | Hexane | -10°C | 1 | 92 |

Grignard Reagent-Based Synthesis

A patent (CN1724548A) outlines a two-step synthesis beginning with the preparation of chlorodiisopropylphosphine ($$ (\text{iPr})_2\text{PCl} $$), followed by hydrolysis to the oxide.

Synthesis of Chlorodiisopropylphosphine

Magnesium turnings react with chloro-isopropane ($$ \text{i-C}3\text{H}7\text{Cl} $$) in THF to form the Grignard reagent, which subsequently reacts with phosphorus trichloride ($$ \text{PCl}3 $$) at -30°C:

$$

3 \text{i-C}3\text{H}7\text{MgCl} + \text{PCl}3 \rightarrow (\text{iPr})2\text{PCl} + 3 \text{MgCl}2

$$

Optimal conditions include a molar ratio of $$ \text{PCl}3:\text{i-C}3\text{H}_7\text{Cl} = 1:1.8 $$, yielding 89% chlorodiisopropylphosphine after 1.25 hours.

Hydrolysis to this compound

The chloride intermediate undergoes hydrolysis in aqueous alkaline media (e.g., 10% $$ \text{NaOH} $$) at 0°C:

$$

(\text{iPr})2\text{PCl} + \text{H}2\text{O} \rightarrow (\text{iPr})_2\text{P(O)H} + \text{HCl}

$$

This step achieves 95% conversion, though residual chloride necessitates purification via fractional distillation.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances employ transition metal catalysis to construct phosphine oxides directly. A 2010 study demonstrated the use of palladium(KenPhos) complexes to synthesize axially chiral biaryl phosphine oxides, including derivatives of this compound.

Reaction Mechanism

The oxidative addition of aryl halides to palladium(0) generates intermediates that couple with boronic acids, forming biaryl frameworks. For example:

$$

\text{Ar-X} + \text{Pd}^0 \rightarrow \text{Ar-Pd-X} \xrightarrow{\text{Ar'-B(OH)}2} \text{Ar-Ar' + Pd}^0 + \text{B(OH)}2\text{X}

$$

Phosphine oxide groups enhance enantioselectivity by coordinating palladium, with yields up to 92% and enantiomeric excess (ee) values of 88–94%.

Table 2: Catalytic Synthesis of Chiral Phosphine Oxides

| Substrate | Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| (1-Chloro-2-naphthyl)this compound | Pd(KenPhos) | 90 | 85 | |

| Diphenylphosphonate | Pd(PPh$$3$$)$$4$$ | 45 | 80 |

Comparative Analysis of Methods

Efficiency and Scalability

- Oxidation : Rapid and high-yielding but requires handling pyrophoric phosphines.

- Grignard Route : Scalable to industrial production but involves hazardous intermediates.

- Catalytic Methods : Ideal for chiral derivatives but limited to specialized substrates.

Recent Advances and Case Studies

Electrochemical Oxidation

A 2023 innovation utilized electrochemical cells to oxidize diisopropylphosphine in acetonitrile, achieving 88% yield at 1.2 V vs. Ag/AgCl. This method eliminates chemical oxidants, aligning with sustainable chemistry principles.

Biocatalytic Routes

Preliminary studies explore lipase-mediated oxidation in ionic liquids, though yields remain modest (≤50%).

Chemical Reactions Analysis

Diisopropylphosphine oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield diisopropylphosphonic acid .

Scientific Research Applications

Synthesis of Organophosphorus Compounds

DIPO plays a crucial role in the synthesis of various organophosphorus compounds. For instance, it has been utilized in the hydrophosphinylation of isocyanates and isothiocyanates . This method allows for the formation of phosphorus-containing compounds without the need for catalysts, demonstrating DIPO's utility in green chemistry practices .

Table 1: Hydrophosphinylation Reactions Using DIPO

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Isocyanates | Catalyst-free, low-solvent conditions | Varies |

| Isothiocyanates | Catalyst-free, low-solvent conditions | Varies |

Photocatalytic Reactions

Recent studies have highlighted DIPO's potential in photocatalytic reactions . For example, it was involved in the synthesis of 6-phosphorylated phenanthridines , where its presence significantly influenced the reaction outcomes. However, it was noted that DIPO itself did not yield the desired products under certain conditions, indicating that while it serves as a substrate, its reactivity can be limited .

Medicinal Chemistry Applications

Diisopropylphosphine oxide has garnered attention for its potential medicinal applications, particularly as a precursor for antiviral and anticancer agents . The incorporation of phosphorus into pharmaceutical compounds can enhance their biological activity and selectivity .

Case Study: Anticancer Activity

Research has shown that derivatives of DIPO exhibit promising anticancer properties. The mechanism often involves modulation of cellular pathways through phosphorylation processes, which can lead to apoptosis in cancer cells.

Material Science Applications

In material science, DIPO is used as a ligand in the synthesis of metal complexes . These complexes often display unique electronic properties that are beneficial for applications in catalysis and sensing technologies.

Table 2: Metal Complexes Formed with DIPO

| Metal Ion | Complex Type | Application Area |

|---|---|---|

| Platinum (Pt) | Phosphine complex | Catalysis |

| Copper (Cu) | Phosphine enediyne | Organic synthesis |

Mechanism of Action

The mechanism of action of diisopropylphosphine oxide involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Properties :

- CAS RN: 1253753-58-5 (Note: Some sources conflate DIPPO with diisopropyl phosphite, CAS 1809-20-7, but these are distinct compounds ).

- Molecular Weight : 146.16 g/mol.

- Applications: Ligand in enantioselective synthesis, precursor for organometallic complexes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between DIPPO and structurally related phosphine oxides:

Reactivity and Catalytic Performance

- Steric Effects : DIPPO’s isopropyl groups create significant steric hindrance, which stabilizes Pd complexes and prevents undesired side reactions. In contrast, diphenylphosphine oxide’s planar phenyl groups offer less steric protection but enhance π-backbonding .

- Enantioselectivity : DIPPO achieves 84% enantiomeric excess (ee) in the Suzuki-Miyaura reaction at 60°C, outperforming dimethylphosphonate derivatives (91% yield but lower selectivity) .

- Synthetic Utility : Unlike diisopropylphosphine (a reduced precursor), DIPPO is air-stable and easier to handle. However, diisopropylphosphine failed in epoxide ring-opening reactions, whereas diphenylphosphine succeeded, highlighting substituent-dependent reactivity .

Biological Activity

Diisopropylphosphine oxide (DIPO) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological properties, including its antibacterial and anticancer activities, as well as its mechanisms of action.

Overview of this compound

This compound is characterized by its polar functional group, which contributes to its high aqueous solubility and metabolic stability. These properties may enhance its biological activity, making it a candidate for further investigation in therapeutic applications.

Antibacterial Activity

Research has shown that various phosphine oxides, including DIPO, exhibit moderate antibacterial activity against specific bacterial strains. A study investigating the antibacterial properties of aziridine phosphines and phosphine oxides found that while DIPO demonstrated some efficacy, the results were generally modest compared to other compounds in the same class .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Notes |

|---|---|---|

| E. coli | 10 | Moderate activity observed |

| S. aureus | 12 | Comparable to other phosphines |

| P. aeruginosa | 8 | Lower efficacy |

Anticancer Activity

The anticancer potential of DIPO has been assessed through various in vitro studies. A significant study evaluated the effects of aziridine phosphine oxides on different cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells. The findings indicated that DIPO and its derivatives could inhibit cell viability effectively, with certain compounds showing IC50 values in the micromolar range .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DIPO | HeLa | 25 | Induces apoptosis and cell cycle arrest |

| DIPO | Ishikawa | 30 | Increases ROS levels |

| Aziridine-5 | HeLa | 15 | Higher potency observed |

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Cell Cycle Arrest : DIPO has been shown to induce cell cycle arrest, particularly in the S phase, which prevents cancer cells from replicating .

- Induction of Apoptosis : The compound increases reactive oxygen species (ROS) levels, leading to DNA damage and subsequent apoptosis in cancer cells .

- Antibacterial Mechanism : The exact mechanism by which DIPO exhibits antibacterial activity remains under investigation; however, it is hypothesized that its polar nature facilitates interaction with bacterial membranes.

Case Studies

- Study on Aziridine Derivatives : A comprehensive study evaluated a series of aziridine phosphine oxides, including DIPO derivatives, for their anticancer properties. The results indicated significant inhibition of cell proliferation in HeLa cells with a notable increase in sub-G1 phase cells indicative of apoptosis .

- Antibacterial Efficacy : Another case study focused on the antibacterial effects of DIPO against various strains. The study concluded that while DIPO showed moderate activity, it had potential as a lead compound for further modifications to enhance efficacy against resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for diisopropylphosphine oxide, and how do reaction conditions influence yield?

this compound is typically synthesized via the oxidation of diisopropylphosphine or through hydrolysis of diisopropylphosphine chloride. Microreactor-assisted synthesis in toluene at 150°C with extended residence times (e.g., 125 minutes) has been shown to achieve ≥99% conversion, while batch methods under similar conditions often fail due to steric hindrance and thermal degradation . Optimization of solvent (e.g., toluene vs. CCl₄) and temperature is critical to minimize side reactions like disproportionation to phosphinic acids.

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

- ³¹P NMR : Provides direct insight into the phosphorus environment, with chemical shifts typically between 10–30 ppm for phosphine oxides.

- X-ray crystallography : Resolves steric and electronic effects in coordination complexes (e.g., Pd-catalyzed cross-coupling intermediates) .

- Mass spectrometry (MS) : Confirms molecular weight and purity, especially when coupled with chromatographic methods.

Q. What safety precautions are critical when handling this compound in the laboratory?

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to its flammability and air sensitivity .

- Storage : Keep under inert gas (e.g., argon) in sealed containers to prevent oxidation .

Q. How does steric hindrance from the isopropyl groups impact reactivity in organometallic catalysis?

The bulky isopropyl groups reduce nucleophilicity at the phosphorus center, favoring coordination to transition metals (e.g., Pd) in a cis configuration. This steric effect stabilizes oxidative addition intermediates in Suzuki-Miyaura reactions, as shown in X-ray structures of Pd complexes .

Q. What are the primary decomposition products of this compound under thermal stress?

Heating above 100°C can lead to disproportionation, yielding phosphinic acids and phosphine derivatives. For example, reactions in chlorinated solvents (e.g., CCl₄) may produce HCl and phosphorus oxides, necessitating careful temperature control .

Advanced Research Questions

Q. How can computational modeling elucidate the stereochemical outcomes of this compound in asymmetric catalysis?

Q. What strategies resolve contradictions in reported yields for phosphine oxide-mediated cross-coupling reactions?

Discrepancies often arise from:

- Solvent polarity : Non-polar solvents (e.g., toluene) enhance stability of intermediates.

- Catalyst loading : Substoichiometric Pd(KenPhos) reduces side reactions.

- Additive effects : Bases like K₂CO₃ improve transmetalation efficiency. Systematic screening using design of experiments (DoE) is recommended .

Q. How do electronic effects of this compound influence its role as a ligand in photoredox catalysis?

The electron-withdrawing phosphoryl group stabilizes metal-centered excited states, enhancing redox potentials. This property is exploited in photocatalytic C–H functionalization, where the ligand prolongs catalyst lifetime by mitigating oxidative degradation .

Q. What mechanistic insights explain the air sensitivity of this compound derivatives?

The phosphorus(III) center in precursor diisopropylphosphine is highly reducing, reacting rapidly with O₂ to form phosphine oxides. Kinetic studies show that oxidation follows a radical chain mechanism, accelerated by trace metals .

Q. How can degradation pathways during long-term storage be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.